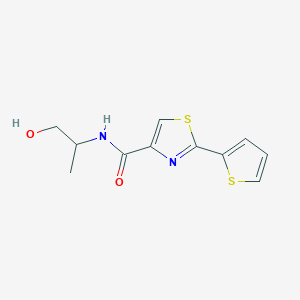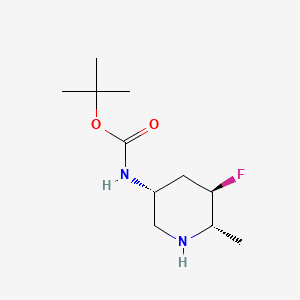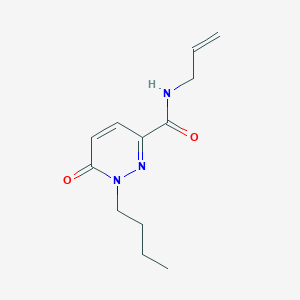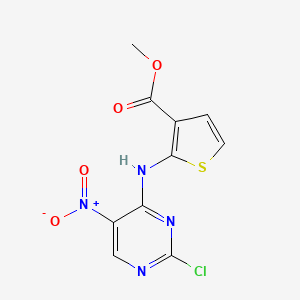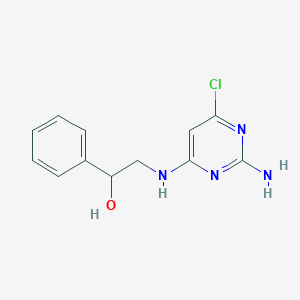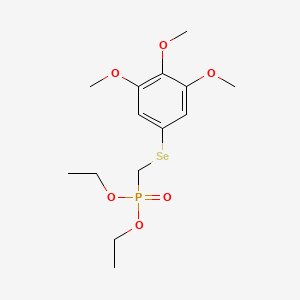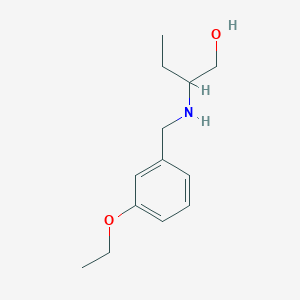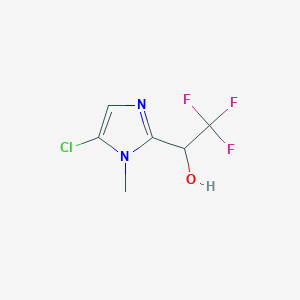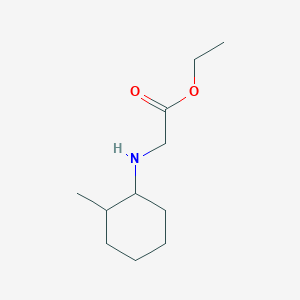
N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound with a unique structure that combines a bromine and fluorine substituted phenyl ring with a dihydropyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the reaction of 4-bromo-2-fluoroaniline with a suitable dihydropyridine derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide (CuI).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the dihydropyridine core.
N-(4-fluorophenyl)-2-bromo-benzamide: Shares the bromine and fluorine substituted phenyl ring but has a different core structure.
Uniqueness
N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its combination of a bromine and fluorine substituted phenyl ring with a dihydropyridine core. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Propiedades
Fórmula molecular |
C12H8BrFN2O2 |
|---|---|
Peso molecular |
311.11 g/mol |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-6-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8BrFN2O2/c13-8-2-3-10(9(14)5-8)16-12(18)7-1-4-11(17)15-6-7/h1-6H,(H,15,17)(H,16,18) |
Clave InChI |
RLWHQMLPSYMQAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)F)NC(=O)C2=CNC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




